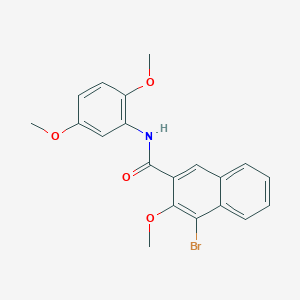![molecular formula C22H25N5OS B278200 2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278200.png)
2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a novel compound that has gained attention in the scientific community due to its potential use in various fields of research.
作用機序
The exact mechanism of action of 2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. This compound has been shown to modulate the activity of voltage-gated sodium channels and may have potential as a local anesthetic. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, and may have potential as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have antioxidant and anti-inflammatory properties. In animal studies, this compound has been shown to improve cognitive function and memory in rats.
実験室実験の利点と制限
One of the main advantages of using 2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its potential as a lead compound for drug discovery. This compound has been shown to have various pharmacological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research of 2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, efforts should be made to improve the solubility and bioavailability of this compound to enhance its potential for use in various applications.
In conclusion, 2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a promising compound that has potential for use in various fields of research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a treatment for various diseases.
合成法
The synthesis of 2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the reaction of 1-adamantylamine with 2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of acetic anhydride and triethylamine. The reaction mixture is then heated to reflux for several hours, and the resulting product is purified by column chromatography.
科学的研究の応用
2-(1-adamantyl)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been studied for its potential use in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may have potential as a chemotherapeutic agent. In drug discovery, this compound has been studied as a potential lead compound for the development of new drugs.
特性
分子式 |
C22H25N5OS |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
2-(1-adamantyl)-N-[2-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C22H25N5OS/c1-13-24-25-21-27(13)26-20(29-21)17-4-2-3-5-18(17)23-19(28)12-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,23,28) |
InChIキー |
IJFUKLYLEJOYOF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)CC45CC6CC(C4)CC(C6)C5 |
正規SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=CC=C3NC(=O)CC45CC6CC(C4)CC(C6)C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,5-trimethoxy-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B278119.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-(benzyloxy)benzamide](/img/structure/B278121.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)


![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278132.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)
![3,5-diethoxy-N-({3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B278135.png)

![4-chloro-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278138.png)
![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)